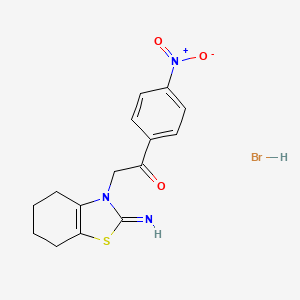

p-nitro-Pifithrin-alpha

概要

説明

p-nitro-Pifithrin-alpha is a chemical compound known for its ability to inhibit the tumor suppressor protein p53. This compound is a cell-permeable analog of pifithrin-alpha and is more potent in blocking p53-mediated transcriptional activation and apoptosis. It has shown significant potential in scientific research, particularly in the fields of cell biology, apoptosis, and metabolic diseases .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of p-nitro-Pifithrin-alpha involves the reaction of 1-(4-nitrophenyl)-2-(4,5,6,7-tetrahydro-2-imino-3(2H)-benzothiazolyl)-ethanone with hydrobromic acid to form the monohydrobromide salt. The reaction is typically carried out under controlled conditions to ensure high purity and yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to maintain the compound’s purity and efficacy. The compound is usually stored at -20°C to ensure stability and prevent degradation .

化学反応の分析

Types of Reactions: p-nitro-Pifithrin-alpha undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to its corresponding amine derivative.

Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

Substitution: Reagents like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products:

Oxidation: Formation of nitroso or amino derivatives.

Reduction: Formation of this compound amine.

Substitution: Formation of various substituted derivatives depending on the reagent used.

科学的研究の応用

Scientific Research Applications

The applications of p-nitro-Pifithrin-alpha span several fields, including:

- Cancer Research : It is investigated for its potential to enhance the efficacy of chemotherapeutic agents like temozolomide by inhibiting p53-mediated apoptosis in tumor cells. Studies have demonstrated that co-treatment with this compound increases the cytotoxic effects of temozolomide on glioblastoma cells expressing wild-type p53 .

- Neuroscience : The compound has shown protective effects against neuronal death induced by various stressors. For instance, it prevents p53-induced death in cortical neurons and reduces TGF-β1 expression in human proximal tubular cells .

- Metabolic Disorders : In vivo studies indicate that this compound can attenuate liver injury and steatosis in mouse models of non-alcoholic fatty liver disease, suggesting its potential in treating metabolic syndromes .

Data Table: Summary of Applications

Case Study 1: Enhancement of Temozolomide Efficacy

In a study involving glioblastoma xenografts, the combination of temozolomide with this compound resulted in a significant decrease in viable cell numbers compared to temozolomide alone. The study highlighted that the effectiveness was contingent on the presence of functional p53, underscoring the compound's role as a selective enhancer of chemotherapeutic responses .

Case Study 2: Neuroprotection

Research demonstrated that treatment with this compound significantly reduced apoptosis in neuronal cultures exposed to stressors. This protective effect was attributed to the compound's ability to inhibit the upregulation of pro-apoptotic factors mediated by p53, thus showcasing its potential therapeutic application in neurodegenerative diseases .

作用機序

p-nitro-Pifithrin-alpha exerts its effects by inhibiting the tumor suppressor protein p53. This inhibition blocks p53-dependent transcriptional activation and apoptosis. The compound achieves this by binding to the p53 protein and preventing its interaction with DNA, thereby inhibiting the transcription of pro-apoptotic genes such as p21 and BAX. Additionally, this compound has been shown to provide neuroprotective effects by maintaining mitochondrial integrity and function independently of p53 inhibition .

類似化合物との比較

Pifithrin-alpha: The parent compound, less potent than p-nitro-Pifithrin-alpha.

Cyclic Pifithrin-alpha: A more stable form with a longer half-life.

Pifithrin-mu: Another analog with distinct properties and applications

Uniqueness: this compound is unique due to its higher potency in inhibiting p53-mediated processes compared to its analogs. It also has a longer half-life and provides additional neuroprotective effects, making it a valuable tool in both research and potential therapeutic applications .

生物活性

p-Nitro-Pifithrin-alpha (PFT-α) is a cell-permeable cyclic analog of pifithrin-α, recognized primarily for its role as an inhibitor of the tumor suppressor protein p53. The biological activity of PFT-α has been extensively studied in various contexts, particularly its effects on apoptosis, ischemic injury, and metabolic disorders. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological activity of PFT-α.

PFT-α functions by inhibiting p53-mediated transcriptional activity, which plays a crucial role in regulating apoptosis and cellular stress responses. The compound selectively inhibits the expression of p53 target genes such as p21/WAF1, which is involved in cell cycle regulation and apoptosis.

Key Mechanisms:

- Inhibition of Apoptosis : PFT-α reduces myocyte apoptosis in models of myocardial ischemia-reperfusion (MI/R) injury by modulating the p53/Bax pathway, leading to improved cardiac function and decreased infarct size .

- Regulation of Fibrosis : While PFT-α exhibits protective effects in acute settings, it has been associated with increased fibrosis in chronic conditions due to enhanced extracellular matrix production and inflammatory responses .

- Metabolic Effects : In models of non-alcoholic fatty liver disease (NAFLD), PFT-α mitigates steatosis and liver injury by modulating p53-related pathways that influence lipid metabolism .

Table 1: Summary of Biological Activities of this compound

Case Studies

-

Myocardial Ischemia-Reperfusion Injury :

In a study involving aged male rats subjected to MI/R, pretreatment with PFT-α significantly decreased the infarct area compared to controls. The ratio of Bax to Bcl2 was also reduced, indicating a shift towards anti-apoptotic signaling . -

Renal Fibrosis :

Another investigation revealed that while acute treatment with PFT-α provided renal protection post-injury, chronic administration led to increased fibrosis due to enhanced fibronectin deposition and inflammatory cell infiltration . -

Liver Steatosis :

In a murine model, PFT-α administration resulted in decreased triglyceride accumulation and improved hepatic function by modulating key metabolic pathways associated with fatty acid metabolism .

特性

IUPAC Name |

2-(2-imino-4,5,6,7-tetrahydro-1,3-benzothiazol-3-yl)-1-(4-nitrophenyl)ethanone;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3S.BrH/c16-15-17(12-3-1-2-4-14(12)22-15)9-13(19)10-5-7-11(8-6-10)18(20)21;/h5-8,16H,1-4,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXPCMOGORSWOLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N(C(=N)S2)CC(=O)C3=CC=C(C=C3)[N+](=O)[O-].Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501010184 | |

| Record name | p-nitro-Pifithrin-alpha | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501010184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

389850-21-9 | |

| Record name | p-nitro-Pifithrin-alpha | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501010184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。